methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
CAS No.: 1334149-16-4
Cat. No.: VC2829009
Molecular Formula: C4H11Cl2N5
Molecular Weight: 200.07 g/mol
* For research use only. Not for human or veterinary use.
![methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride - 1334149-16-4](/images/structure/VC2829009.png)
Specification
CAS No. | 1334149-16-4 |
---|---|
Molecular Formula | C4H11Cl2N5 |
Molecular Weight | 200.07 g/mol |
IUPAC Name | N-methyl-2-(2H-tetrazol-5-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C4H9N5.2ClH/c1-5-3-2-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H |
Standard InChI Key | FCFGDJNXKMHOKJ-UHFFFAOYSA-N |
SMILES | CNCCC1=NNN=N1.Cl.Cl |
Canonical SMILES | CNCCC1=NNN=N1.Cl.Cl |
Introduction
Structural Characteristics and Properties
Molecular Structure and Composition
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride features a tetrazole ring with a 2H configuration, indicating that the hydrogen is attached to the N2 position of the tetrazole ring. The compound has a molecular formula of C4H9N5 for the free base form, with the dihydrochloride salt incorporating two HCl molecules . The structure includes an ethyl chain (-CH2-CH2-) connecting the tetrazole ring at the 5-position to a methylamine group (-NH-CH3). This molecular arrangement can be represented by the SMILES notation "CNCCC1=NNN=N1" and the InChI notation "InChI=1S/C4H9N5/c1-5-3-2-4-6-8-9-7-4/h5H,2-3H2,1H3,(H,6,7,8,9)" . The compound's InChIKey is "INHXDXHRLDILRK-UHFFFAOYSA-N," providing a unique identifier for database cross-referencing . The specific arrangement of atoms creates a molecule with multiple functional groups that can participate in various chemical and biological interactions.
Physical Properties
While comprehensive physical property data specific to methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride is limited in the provided search results, general properties can be inferred based on its structure and comparison with similar tetrazole compounds. As a dihydrochloride salt, the compound is expected to be a crystalline solid at room temperature with greater water solubility compared to its free base form. The presence of two chloride counter-ions imparts ionic character, likely resulting in a high melting point typical of organic salts. Based on the predicted collision cross section data available, the compound exhibits specific physical characteristics in mass spectrometric analysis, with the [M+H]+ adduct having a predicted collision cross section of 124.6 Ų . The molecule's relatively small size and the presence of both a tetrazole ring and an amine group suggest potential amphiphilic properties, with the tetrazole portion being relatively less polar than the protonated amine functionality.
Spectroscopic Properties
The spectroscopic characterization of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride includes mass spectrometric data with specific mass-to-charge (m/z) ratios for various adducts. These include [M+H]+ at 128.09307, [M+Na]+ at 150.07501, [M+NH4]+ at 145.11961, [M+K]+ at 166.04895, [M-H]- at 126.07851, [M+Na-2H]- at 148.06046, [M]+ at 127.08524, and [M]- at 127.08634 . These values are essential reference points for identification and analysis of the compound using mass spectrometry techniques. While specific NMR data for this exact compound is not provided in the search results, tetrazole derivatives typically show characteristic patterns in 1H and 13C NMR. For related tetrazole compounds, NMR spectroscopy has proven valuable for structural determination, with signals for different hydrogen environments often being well resolved in certain derivatives .
Structural Comparison Table
The following table compares methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride with related tetrazole compounds mentioned in the search results:
This comparison highlights the structural diversity within tetrazole derivatives and illustrates how relatively minor modifications can result in compounds with potentially different properties and applications.
Synthesis and Preparation Methods
Purification and Characterization Techniques
The purification and characterization of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride would likely involve standard techniques used for similar tetrazole compounds. Purification methods might include recrystallization, which is particularly suitable for salt forms, or chromatographic techniques such as column chromatography or HPLC. For tetrazole synthesis, reactions are typically "monitored using techniques such as thin-layer chromatography (TLC) to assess completion and purity". Characterization would involve a combination of spectroscopic methods including NMR spectroscopy (1H and 13C NMR), mass spectrometry, and potentially infrared spectroscopy. The search results indicate that mass spectrometry is particularly useful for characterizing this compound, with specific predicted collision cross section values available for various adducts . For confirmation of structure and purity, multiple analytical techniques would likely be employed in combination to provide complementary data and ensure robust characterization.
Analytical Characterization Data
Mass Spectrometric Analysis
Mass spectrometric analysis provides valuable data for the identification and characterization of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride. According to the search results, the compound exhibits specific mass-to-charge (m/z) values for various adducts, which can be used as reference points for identification. These include the protonated form [M+H]+ with m/z 128.09307, the sodium adduct [M+Na]+ with m/z 150.07501, the ammonium adduct [M+NH4]+ with m/z 145.11961, and the deprotonated form [M-H]- with m/z 126.07851 . These values correspond to the free base form of the compound (C4H9N5) rather than the dihydrochloride salt, as is typical in mass spectrometric analysis where salt forms often dissociate. The availability of these precise m/z values facilitates the identification of this compound in complex mixtures and provides reference standards for analytical laboratories working with this or related compounds.
Collision Cross Section Data Table
The predicted collision cross section (CCS) data provided in the search results represents an important physical parameter for the characterization of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine. CCS values reflect the rotationally averaged collision cross section of a molecule, which is influenced by its three-dimensional structure and conformational dynamics. The search results include predicted CCS values for various adducts, presented in the following table :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 128.09307 | 124.6 |
[M+Na]+ | 150.07501 | 134.6 |
[M+NH4]+ | 145.11961 | 130.9 |
[M+K]+ | 166.04895 | 131.8 |
[M-H]- | 126.07851 | 123.3 |
[M+Na-2H]- | 148.06046 | 129.9 |
[M]+ | 127.08524 | 125.2 |
[M]- | 127.08634 | 125.2 |
These values provide a fingerprint for the compound that can be used for identification in ion mobility-mass spectrometry experiments. The variation in CCS values between different adducts reflects changes in the three-dimensional shape and size of the molecule when bound to different ions, providing additional discriminatory power for analytical applications.
Structural Identification Parameters
Applications and Research Significance
Role in Chemical Synthesis and as a Building Block
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride could serve as a valuable building block in organic synthesis due to its bifunctional nature, containing both a tetrazole ring and an amine group. The tetrazole moiety can participate in various transformations, while the amine functionality offers a handle for further derivatization through alkylation, acylation, or other reactions. These structural features make the compound potentially useful in the synthesis of more complex molecules, particularly those targeted for biological applications. Recent advances in tetrazole chemistry, such as the multicomponent synthesis of 5-aminotetrazoles, highlight the ongoing interest in developing diverse tetrazole derivatives . The ethyl linker between the tetrazole and amine groups provides a degree of conformational flexibility that could be advantageous in certain applications, allowing the two functional groups to adopt various spatial arrangements. This conformational flexibility might be particularly relevant in the design of compounds intended to interact with biological targets with specific three-dimensional binding requirements.
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